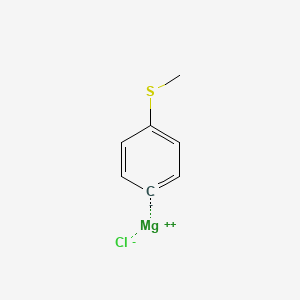
6-Iodo-3-chloro-5-fluoropyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodo-3-chloro-5-fluoropyridine-2-carboxylic acid is a heterocyclic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of iodine, chlorine, and fluorine atoms attached to a pyridine ring, making it a unique and valuable molecule in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-3-chloro-5-fluoropyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of pyridine rings followed by carboxylation. The reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: The compound is also a candidate for coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Halogenating Agents: For substitution reactions, reagents like N-bromosuccinimide (NBS) or iodine monochloride (ICl) are commonly used.
Catalysts: Palladium-based catalysts are often employed in coupling reactions.
Solvents: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 6-Iodo-3-chloro-5-fluoropyridine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it valuable for creating diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activities. Fluorinated pyridines are known to exhibit various pharmacological properties, and this compound is no exception. It is investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry: Industrially, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for the development of herbicides, insecticides, and other agricultural products.
Wirkmechanismus
The mechanism of action of 6-Iodo-3-chloro-5-fluoropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-3-fluoropyridine-6-carboxylic acid
- 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid
- 2-Chloro-5-fluoropyridine-3-carboxylic acid
Comparison: Compared to these similar compounds, 6-Iodo-3-chloro-5-fluoropyridine-2-carboxylic acid is unique due to the presence of the iodine atom. This iodine substitution can significantly alter its chemical reactivity and biological activity, making it a distinct and valuable compound for various applications.
Eigenschaften
CAS-Nummer |
514798-18-6 |
|---|---|
Molekularformel |
C6H2ClFINO2 |
Molekulargewicht |
301.44 g/mol |
IUPAC-Name |
3-chloro-5-fluoro-6-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H2ClFINO2/c7-2-1-3(8)5(9)10-4(2)6(11)12/h1H,(H,11,12) |
InChI-Schlüssel |
SKIYTRDLENOUFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=C1Cl)C(=O)O)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[4-[(6-methyl-2-oxo-2H-pyran-4-yl)ethynyl]phenyl]-](/img/structure/B12583980.png)
![2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12583998.png)
![Benzyl 6-Benzyl-5,7-Dioxo-6,7-Dihydro-5h-[1,3]thiazolo[3,2-C]pyrimidine-2-Carboxylate](/img/structure/B12584006.png)
![Benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]-](/img/structure/B12584013.png)
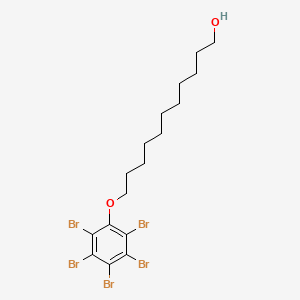
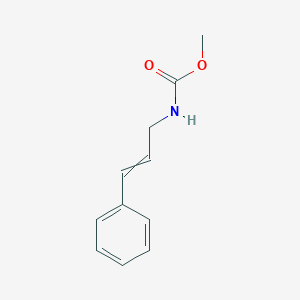
![5-[(3,5-Dinitrophenyl)methyl]-10-octadecyl-5,10-dihydrophenazine](/img/structure/B12584025.png)
![[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12584032.png)
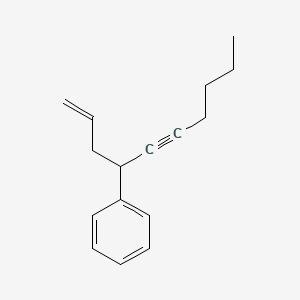
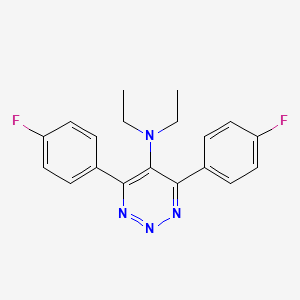

![Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]-](/img/structure/B12584048.png)
